molecular formula C20H20FN3O4S B3398892 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine CAS No. 1021261-22-2

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

Cat. No. B3398892
CAS RN: 1021261-22-2
M. Wt: 417.5 g/mol
InChI Key: XMZHUDNDYZZWOS-UHFFFAOYSA-N
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Description

The compound “4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine” is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also show anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The structures of the synthesized compounds are confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including “4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine”, is confirmed by various spectral techniques such as FT-IR, LCMS, and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include cyclization and nucleophilic alkylation . The synthesized compounds are then investigated for their anticancer activity towards a panel of human cancer cell lines .


Physical And Chemical Properties Analysis

1,3,4-oxadiazole and 1,2,4-oxadiazole have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives involves interactions with various enzymes and proteins that contribute to cancer cell proliferation . These compounds have different mechanisms of action by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase .

Future Directions

The future directions for research on 1,2,4-oxadiazole derivatives, including “4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine”, could involve further exploration of their anticancer potential, molecular docking, and SAR studies . Additionally, these compounds could be investigated for their potential as novel antibacterial agents .

properties

IUPAC Name

3-(4-fluorophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-27-17-6-8-18(9-7-17)29(25,26)24-12-10-15(11-13-24)20-22-19(23-28-20)14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZHUDNDYZZWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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